2-(Butylsulfanyl)-5-nitrobenzoic acid
Overview
Description
2-(Butylsulfanyl)-5-nitrobenzoic acid is an organic compound that features a nitro group and a butylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-bromobenzoic acid to form 2-bromo-5-nitrobenzoic acid, which is then subjected to a nucleophilic substitution reaction with butylthiol to yield the desired product .
Industrial Production Methods
Industrial production of 2-(Butylsulfanyl)-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
2-(Butylsulfanyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-nitrobenzoic acid: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
2-(Ethylsulfanyl)-5-nitrobenzoic acid: Similar structure but with an ethylsulfanyl group.
2-(Propylsulfanyl)-5-nitrobenzoic acid: Similar structure but with a propylsulfanyl group.
Uniqueness
2-(Butylsulfanyl)-5-nitrobenzoic acid is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity differently compared to its methyl, ethyl, or propyl analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications .
Properties
IUPAC Name |
2-butylsulfanyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXEJUGKWJNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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